molecular formula C8H3BrF3N B1375455 3-Bromo-2-(trifluoromethyl)benzonitrile CAS No. 1228898-24-5

3-Bromo-2-(trifluoromethyl)benzonitrile

Cat. No. B1375455
M. Wt: 250.01 g/mol
InChI Key: WQERJEKPDHRROX-UHFFFAOYSA-N
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Description

3-Bromo-2-(trifluoromethyl)benzonitrile is a chemical compound with the molecular formula C8H3BrF3N . It is used in various chemical processes and organic synthesis .


Synthesis Analysis

The synthesis of 3-Bromo-2-(trifluoromethyl)benzonitrile involves several steps . One method involves the reaction of 2-(Trifluoromethyl)benzonitrile with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .


Molecular Structure Analysis

The molecular structure of 3-Bromo-2-(trifluoromethyl)benzonitrile consists of a benzene ring substituted with a bromo group, a trifluoromethyl group, and a nitrile group . The InChI code for this compound is 1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H .


Chemical Reactions Analysis

3-Bromo-2-(trifluoromethyl)benzonitrile can undergo various chemical reactions. For instance, it can participate in free radical bromination, nucleophilic substitution, and oxidation . It can also react with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .


Physical And Chemical Properties Analysis

3-Bromo-2-(trifluoromethyl)benzonitrile is a solid at room temperature . It has a molecular weight of 250.02 .

Scientific Research Applications

Application in Drug Synthesis

  • Scientific Field: Pharmaceutical Chemistry
  • Summary of the Application: The compound “3-Bromo-2-(trifluoromethyl)benzonitrile” is used in the synthesis of various drugs. For instance, it is used in the production of Selinexor .
  • Methods of Application: The mechanism for producing Selinexor begins with 3,5-bis(trifluoromethyl)benzonitrile. The 3,5-bis(trifluoromethyl)benzamide, which reacted with N,N-dimethyl formamide dimethyl acetal to yield the imine as the intermediate, was obtained by the hydrolysis of benzonitrile with K2CO3 in the presence of 30% H2O2 .
  • Results or Outcomes: The result of this process is the production of Selinexor, a drug used for the treatment of various diseases .

Application in the Synthesis of Symmetrical N, N ′-Alkylidine Bisamides

  • Scientific Field: Organic Chemistry
  • Summary of the Application: “3-Bromo-2-(trifluoromethyl)benzonitrile” is used in the synthesis of symmetrical N, N ′-alkylidine bisamides .
  • Methods of Application: The compound reacts with tert-butyl acetate in the presence of sulfuric acid to give the corresponding N-tert-butyl amides .
  • Results or Outcomes: The result of this process is the production of symmetrical N, N ′-alkylidine bisamides .

Application in the Determination of Electron Affinity

  • Scientific Field: Physical Chemistry
  • Summary of the Application: “3-Bromo-2-(trifluoromethyl)benzonitrile” is used as a reference compound in the determination of the electron affinity of 1,3,5,7-cyclooctatetraene (COT) .
  • Methods of Application: The specific methods of application are not provided in the available resources .
  • Results or Outcomes: The outcome of this application is the determination of the electron affinity of COT .

Application in the Synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid

  • Scientific Field: Organic Chemistry
  • Summary of the Application: “3-Bromo-2-(trifluoromethyl)benzonitrile” is used as an intermediate in the synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid .
  • Methods of Application: The specific methods of application are not provided in the available resources .
  • Results or Outcomes: The result of this process is the production of 4-Bromo-2-(trifluoromethyl)phenylacetic Acid .

Safety And Hazards

The compound is classified under the GHS07 hazard class . It can cause harm if swallowed, inhaled, or comes into contact with skin (H302+H312+H332). It may also cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

3-bromo-2-(trifluoromethyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrF3N/c9-6-3-1-2-5(4-13)7(6)8(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQERJEKPDHRROX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)C(F)(F)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrF3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-2-(trifluoromethyl)benzonitrile

CAS RN

1228898-24-5
Record name 3-Bromo-2-(trifluoromethyl)benzonitrile
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